molecular formula C18H15N3O B11836115 3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine CAS No. 87034-92-2

3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine

Cat. No.: B11836115
CAS No.: 87034-92-2
M. Wt: 289.3 g/mol
InChI Key: YEOAHQGEBIZLOJ-UHFFFAOYSA-N
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Description

3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine (CAS: 87034-91-1) is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a methyl group at position 3 and a naphthalen-2-ylmethoxy group at position 3. The imidazo[4,5-c]pyridine scaffold is structurally distinct from the more commonly studied imidazo[4,5-b]pyridine isomers, with the nitrogen atoms positioned at the 1,3,7-tricyclic positions (vs. 1,3,6 in imidazo[4,5-b]pyridine). This structural nuance influences electronic properties and binding interactions in biological systems .

Properties

CAS No.

87034-92-2

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

3-methyl-4-(naphthalen-2-ylmethoxy)imidazo[4,5-c]pyridine

InChI

InChI=1S/C18H15N3O/c1-21-12-20-16-8-9-19-18(17(16)21)22-11-13-6-7-14-4-2-3-5-15(14)10-13/h2-10,12H,11H2,1H3

InChI Key

YEOAHQGEBIZLOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)OCC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and imidazole derivatives under controlled conditions. For instance, the reaction may involve the use of a naphthalen-2-ylmethanol derivative, which undergoes etherification with a suitable pyridine precursor, followed by cyclization to form the imidazo[4,5-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. These methods often employ catalysts and optimized reaction conditions to ensure efficient production. For example, the use of Raney nickel as a catalyst in a continuous flow setup can facilitate the methylation and cyclization steps, leading to the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or naphthalen-2-ylmethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that compounds in the imidazo[4,5-c]pyridine class exhibit significant antimicrobial properties. Research indicates that 3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine may interfere with cellular processes in target organisms, potentially making it effective against various pathogens. For instance, compounds structurally similar to this compound have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The compound's structure suggests potential antifungal activity as well. Studies on similar imidazo derivatives have demonstrated their efficacy against fungal strains, indicating that 3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine could also be explored for antifungal applications .

Study ReferenceCompound TestedBiological ActivityFindings
3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridineAntimicrobialModerate activity against S. aureus and E. coli
Imidazo DerivativesAntifungalEffective against various fungal strains
Similar CompoundsAntimicrobialSignificant inhibition observed

Potential Mechanisms of Action

The mechanisms through which 3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine exerts its biological effects are not fully elucidated but may involve:

  • Interference with DNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis in microorganisms.
  • Inhibition of Enzymatic Pathways : The compound might inhibit key enzymes involved in metabolic pathways of pathogens.

Industrial Applications

Given its unique structural characteristics, this compound may also find applications in:

Drug Development

The promising biological activities identified suggest that 3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine could serve as a lead compound for developing new antimicrobial or antifungal agents.

Research Tool

It can be utilized in research settings to study microbial resistance mechanisms or as a reference compound in the development of related chemical entities.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Derivatives

  • Imidazo[4,5-b]pyridine (e.g., 5-chloro-2-(3-methoxyphenyl)-3H-imidazo[4,5-b]pyridine, CAS: 957494-93-8):
    • Exhibits anticancer activity via CDK2 inhibition (IC50: 0.24–0.93 µM) .
    • Substitution at position 7 with piperazinyl groups enhances solubility and target affinity .
  • Imidazo[4,5-c]pyridine (Target Compound): The 4-methoxy-naphthyl group may improve hydrophobic interactions in BET protein binding pockets, as observed in I-BET151 (a BET inhibitor with an imidazo[4,5-c]quinoline core) . Limited clinical development compared to imidazo[4,5-b]pyridines, likely due to synthetic challenges and understudied structure-activity relationships (SAR) .

Table 1: Key Differences in Core Scaffolds

Feature Imidazo[4,5-b]pyridine Imidazo[4,5-c]pyridine
Nitrogen Positions 1,3,6 1,3,7
Common Targets CDK2, EGFR BET Proteins (e.g., BRD4)
Clinical Candidates Multiple (e.g., Alpelisib analogs) Few (e.g., I-BET151 derivatives)
Synthetic Accessibility High (Na2S2O4-mediated cyclization) Moderate (Requires Zn-amine bases)
References

Substituent Effects on Activity

Naphthylmethoxy vs. Aryl/Arylalkyl Substituents

  • Naphthylmethoxy Group (Target Compound):
    • Enhances binding to hydrophobic pockets (e.g., CDK2’s ATP-binding site) .
    • Positional isomerism (1-naphthyl vs. 2-naphthyl) affects steric compatibility; 2-naphthyl improves fit in BRD4’s ZA channel .
  • Methoxyphenyl Groups (e.g., 5-chloro-2-(3-methoxyphenyl)-3H-imidazo[4,5-b]pyridine):
    • Moderate cytotoxicity (IC50: 19.3–70.7 µM in cancer cell lines) due to balanced lipophilicity .

Biological Activity

3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C18H15N3OC_{18}H_{15}N_3O and is characterized by its unique imidazo[4,5-c]pyridine framework combined with a naphthalene moiety. Its structure contributes to its biological properties, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that 3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
  • Antiviral Properties : There is emerging evidence that heterocyclic compounds similar to this one possess antiviral activity, potentially targeting viral replication mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which 3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:

  • Interaction with DNA : Some imidazo derivatives are known to intercalate with DNA, potentially disrupting replication and transcription processes.
  • Enzyme Modulation : The compound may inhibit enzymes such as kinases or proteases critical for cancer cell survival and proliferation.

Case Studies and Experimental Data

  • Anticancer Studies : In vitro studies have shown that the compound can reduce cell viability in various cancer cell lines. For instance, a study reported an IC50 value indicating significant cytotoxicity against breast cancer cells (MCF-7) at concentrations below 10 µM .
  • Antiviral Activity : A related study highlighted the potential of heterocyclic compounds in inhibiting viral reverse transcriptase, suggesting that similar mechanisms may be applicable to this compound .

Data Table: Biological Activity Summary

Activity TypeModel SystemObserved EffectReference
AnticancerMCF-7 CellsIC50 < 10 µM
AntiviralViral RT InhibitionSignificant inhibition
Enzyme InhibitionVarious EnzymesPotential inhibitor

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